2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C13H12F3N5O2 and its molecular weight is 327.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Routes and Derivatives
Research has developed novel routes for synthesizing high-potential tetrazole carbamate and urea derivatives, showcasing the versatility and importance of such compounds in medicinal chemistry. These derivatives have shown promise in areas such as antihypertensive activity, highlighting the potential for diverse therapeutic applications (Vellalacheruvu, Saileela, & Ravindranath, 2017).
Electroluminescence and Photoluminescence
Compounds with carbazole fragments have been synthesized and utilized in the development of organic light-emitting diodes (OLEDs) and other luminescent applications. These studies underline the significance of such molecules in advancing materials science, particularly for display technologies and lighting applications (Jin et al., 2014).
Agricultural Applications
In agriculture, carbendazim (a carbamate) has been encapsulated in nanoparticles for controlled release as a fungicide. This approach demonstrates the application of carbamate derivatives in creating more efficient and environmentally friendly agricultural chemicals (Campos et al., 2015).
Green Chemistry
Innovative synthesis methods have been developed for carbamate and urea derivatives, utilizing green chemistry principles. These methods aim to reduce environmental impact while maintaining high efficiency in chemical synthesis, showing the compound's relevance in sustainable chemical practices (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Material Science
Carbazole derivatives have been explored for their photophysical properties, contributing to the development of new materials with potential applications in electronics, photovoltaics, and photonics. These applications underscore the importance of carbazole and tetrazole analogues in the innovation of new materials (Xie & Liu, 2018).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)7-23-12(22)17-9-3-1-2-8(6-9)11-18-19-20-21(11)10-4-5-10/h1-3,6,10H,4-5,7H2,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDKUGMNYOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124061 | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-15-7 | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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